molecular formula C25H18N4O6 B2993320 7-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-(3-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮 CAS No. 1326904-16-8

7-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-(3-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮

货号 B2993320
CAS 编号: 1326904-16-8
分子量: 470.441
InChI 键: DBXIJHAMBDNRHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several structural components including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 3-methoxybenzyl group, and a quinazoline-2,4(1H,3H)-dione group . These groups are common in many bioactive compounds and could contribute to the potential properties of the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring is known for its reactivity towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .

科学研究应用

药物开发中的合成和表征

具有 1,2,4-恶二唑环的化合物,如所讨论的化合物,已被合成和表征,以了解其在药物开发中的潜力。例如,Maftei 等人(2013 年)合成了含有 1,2,4-恶二唑环的天然产物类似物,并测试了它们的抗肿瘤活性,揭示了其在癌症治疗中的巨大潜力 (Maftei 等人,2013 年)

喹唑啉衍生物的核糖基化

Dunkel 和 Pfleiderer(1991 年)研究了喹唑啉衍生物的核糖基化,这与 7-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-(3-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮等化合物的结构修饰有关。这些修饰可以改变这些化合物的性质和潜在治疗应用 (Dunkel 和 Pfleiderer,1991 年)

新型反应和衍生物的形成

Mrkvička 等人(2010 年)探索了 3-氨基喹啉-2,4-二酮与异硫氰酸的反应,从而产生了新型的硫代酮衍生物。这项研究突出了喹唑啉衍生物的化学多样性,以及它们生成具有多种生物活性的新化合物的潜力 (Mrkvička 等人,2010 年)

分子结构和光学性质

Jiang 等人(2012 年)合成了新型恶二唑衍生物,并分析了它们的分子结构和光学性质,这与了解 7-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-(3-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮等化合物的物理和化学特性有关。此类研究对于发展药物和材料科学至关重要 (Jiang 等人,2012 年)

杂环化合物的催化和合成

Rajesh 等人(2011 年)关于 L-脯氨酸催化的苯并[h]吡唑并[3,4-b]喹啉衍生物合成的研究突出了催化在合成复杂杂环化合物中的作用。此类研究有助于了解如何有效地合成和修饰 7-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-(3-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮等化合物,用于各种应用 (Rajesh 等人,2011 年)

抗疟活性和光毒性

Rice(1976 年)研究了某些苯并[h]喹啉衍生物的抗疟活性和光毒性。此类研究可以洞悉喹唑啉衍生物在治疗疟疾等疾病中的潜在治疗用途 (Rice,1976 年)

作用机制

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict the exact mechanism .

安全和危害

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound .

未来方向

Future research could focus on synthesizing this compound and studying its properties and potential applications .

属性

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O6/c1-32-17-4-2-3-14(9-17)12-29-24(30)18-7-5-16(10-19(18)26-25(29)31)23-27-22(28-35-23)15-6-8-20-21(11-15)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXIJHAMBDNRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。